![molecular formula C17H16ClN3 B11421718 N-(2-chlorobenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine](/img/structure/B11421718.png)
N-(2-chlorobenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine
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Overview
Description
N-(2-chlorobenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine is a chemical compound that belongs to the benzimidazole class Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be introduced via an alkylation reaction using an appropriate alkyl halide.
Attachment of 2-chlorobenzyl Group: The final step involves the nucleophilic substitution reaction where the 2-chlorobenzyl group is attached to the benzimidazole core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted benzimidazole compounds.
Scientific Research Applications
N-(2-chlorobenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may inhibit or activate these targets, leading to its observed biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound of the benzimidazole class.
2-chlorobenzyl benzimidazole: A similar compound with a different substituent.
Prop-2-en-1-yl benzimidazole: Another related compound with a different alkyl group.
Uniqueness
N-(2-chlorobenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine is unique due to the specific combination of its substituents, which may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives
Properties
Molecular Formula |
C17H16ClN3 |
---|---|
Molecular Weight |
297.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-prop-2-enylbenzimidazol-2-amine |
InChI |
InChI=1S/C17H16ClN3/c1-2-11-21-16-10-6-5-9-15(16)20-17(21)19-12-13-7-3-4-8-14(13)18/h2-10H,1,11-12H2,(H,19,20) |
InChI Key |
PKRDBPNZAPMMPW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1NCC3=CC=CC=C3Cl |
Origin of Product |
United States |
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